![molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0](/img/structure/B2366142.png)

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

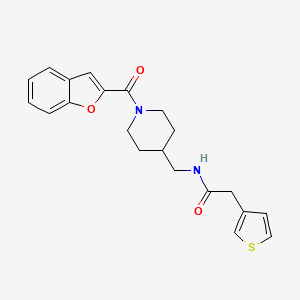

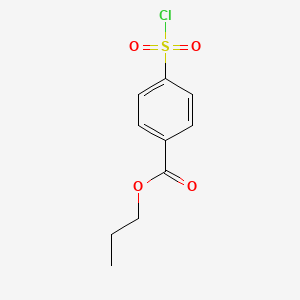

The structure of “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” can be inferred from its name. It likely contains a six-membered ring and a three-membered ring, with one of the ring junctions containing a nitrogen atom. The “1R,4S” designation refers to the stereochemistry of the molecule at the 1 and 4 positions .Chemical Reactions Analysis

Again, while specific reactions involving “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” are not available, azabicyclic compounds in general can undergo a variety of reactions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one”, these properties could include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

A wide variety of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized, showcasing the chemical versatility and potential application of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in various fields. For instance, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists, signifying their potential in therapeutic applications (Massari et al., 2010). Furthermore, the synthesis of these derivatives often involves innovative methodologies like intramolecular reductive cyclopropanation, highlighting the structural and synthetic complexity of these molecules (Gensini et al., 2002).

Conformational Studies and Dynamics

Detailed conformational studies of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and its derivatives, have been conducted. These studies provide valuable insights into the flexibility and conformational dynamics of these molecules, which are crucial for understanding their biological interactions and potential applications. The use of molecular mechanics and quantum mechanics calculations in these studies demonstrates the complexity and precision required in the analysis of such compounds (Belostotskii & Markevich, 2003).

Biological Activity and Drug Discovery

Compounds with the 1-azabicyclo[3.1.0]hexane ring have been identified as key moieties in natural products with biological activities against various diseases. For instance, ficellomycin, a dipeptide consisting of l-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, has shown significant biological activity. Studies on the biosynthetic pathway and ring modifications of ficellomycin contribute to the understanding of its biological function and potential therapeutic applications (Kurosawa et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVZKCQKLBCHG-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)